4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile 4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707200
InChI: InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3
SMILES:
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile

CAS No.:

Cat. No.: VC17707200

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile -

Specification

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name 4-methyl-2-(2-methylphenyl)-3-oxopentanenitrile
Standard InChI InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3
Standard InChI Key CQEYZNWRNOMFDL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(C#N)C(=O)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a 2-methylphenyl group attached to a pentanenitrile backbone, with a ketone at the third carbon and a methyl branch at the fourth position. The SMILES notation CC1=CC=CC=C1C(C#N)C(=O)C(C)C succinctly captures this arrangement . Key identifiers include:

PropertyValue
Molecular FormulaC₁₃H₁₅NO
Molecular Weight201.26 g/mol
InChIKeyCQEYZNWRNOMFDL-UHFFFAOYSA-N
Synonyms1094230-35-9, EN300-338524

The 3D conformation reveals steric interactions between the methyl-substituted aromatic ring and the ketone group, potentially influencing reactivity .

Synthesis and Manufacturing Processes

Alternative Pathways

The compound’s α,β-unsaturated ketone moiety suggests potential derivatization via:

  • Aldol Condensation: Base-catalyzed reaction of nitriles with ketones.

  • Michael Addition: Conjugate addition to the α,β-unsaturated system.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Predicted decomposition above 250°C due to nitrile and ketone groups.

  • Hydrolytic Sensitivity: Susceptible to acid- or base-catalyzed hydrolysis of the nitrile to carboxylic acids.

Solubility and Partitioning

Computational estimates using LogP models suggest moderate lipophilicity (LogP ≈ 2.3), favoring solubility in organic solvents like toluene or dichloromethane . Aqueous solubility is likely limited (<1 mg/mL).

Applications and Industrial Relevance

Agrochemical Intermediates

The compound’s structural similarity to intermediates in strobilurin fungicide synthesis (e.g., trifloxystrobin) hints at potential agrochemical applications . For example:

  • Functionalization: The nitrile group may serve as a precursor to amines or carboxylic acids.

  • Scaffold for Derivatives: Methyl and ketone groups offer sites for further substitution.

Pharmaceutical Research

Nitrile-containing compounds are prevalent in drug discovery (e.g., antiviral agents). While no direct studies link this compound to bioactivity, its scaffold warrants exploration for:

  • Enzyme Inhibition: Nitriles often act as protease inhibitors.

  • Prodrug Development: Metabolic conversion of nitriles to active metabolites.

Recent Research and Future Directions

Knowledge Gaps

  • Synthetic Optimization: No published protocols specifically for 4-methyl-2-(2-methylphenyl)-3-oxopentanenitrile.

  • Biological Screening: Absence of antimicrobial or cytotoxic data.

Emerging Opportunities

  • Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral nitriles.

  • Polymer Chemistry: Incorporation into high-performance materials via radical polymerization.

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